molecular formula C9H13N5O B1663730 8-Ethoxy-9-ethyl-9H-purin-6-amine CAS No. 634924-89-3

8-Ethoxy-9-ethyl-9H-purin-6-amine

Cat. No. B1663730
M. Wt: 207.23 g/mol
InChI Key: QUGDTMONBLMLLD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 8-Ethoxy-9-ethyl-9H-purin-6-amine consists of a purine ring substituted with ethoxy and ethyl groups. The exact 3D structure would require more detailed spectroscopic analysis.


Physical And Chemical Properties Analysis

8-Ethoxy-9-ethyl-9H-purin-6-amine is a white to beige powder . It is soluble in DMSO . More detailed physical and chemical properties would require experimental determination.

Scientific Research Applications

Synthesis and Structural Studies

  • 8-Ethoxy-9-ethyl-9H-purin-6-amine is involved in the synthesis of various purine derivatives, which are crucial in medicinal chemistry and drug design. For instance, it's used in the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines, demonstrating significant variation in tautomeric ratios, which are crucial for understanding their chemical behavior and potential biological activities (Roggen & Gundersen, 2008).
  • The compound has been utilized in developing α-(aminomethylene)-9-(methoxymethyl)-9H-purin-6-acetamide and its derivatives, showcasing its versatility in creating diverse molecular structures (Hamamichi & Miyasaka, 1990).

Biological and Pharmaceutical Research

  • In biological studies, variants of 8-Ethoxy-9-ethyl-9H-purin-6-amine have shown potential in drug discovery. For example, 2-substituted N-methoxy-9-methyl-9H-purin-6-amines exhibit antimycobacterial and antiprotozoal activity, and certain substitutions may improve activity against cancer cell lines (Roggen et al., 2011).
  • The compound is integral in synthesizing acyclic nucleotide analogues, which are essential in exploring new therapeutic agents, though not all derivatives show antiviral or cytostatic activity (Alexander et al., 2000).

Chemical Properties and Reactivity

  • The reactivity of this compound and its derivatives under various conditions has been extensively studied, contributing to a deeper understanding of purine chemistry. For example, the synthesis of 6-substituted 9-(2-ethoxy-1,3-dioxan-5-yl)purines has provided insights into the structural dynamics and reactivity of these compounds (Mishnev et al., 1979).

Advanced Material Synthesis

  • 8-Ethoxy-9-ethyl-9H-purin-6-amine plays a role in the synthesis of novel materials and intermediates, which can be used in developing advanced materials and chemicals. This includes itsuse in creating complex molecular structures that could have applications in various fields like nanotechnology, coatings, and other specialized industrial applications. Studies like the efficient synthesis of 6,9-disubstituted purin-8-ones via copper-catalyzed coupling/cyclization highlight the compound's potential in advanced material synthesis (Zhong & Sun, 2010).

properties

IUPAC Name

8-ethoxy-9-ethylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-3-14-8-6(7(10)11-5-12-8)13-9(14)15-4-2/h5H,3-4H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGDTMONBLMLLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=C1OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473127
Record name 9H-Purin-6-amine, 8-ethoxy-9-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethoxy-9-ethyl-9H-purin-6-amine

CAS RN

634924-89-3
Record name 9H-Purin-6-amine, 8-ethoxy-9-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 634924-89-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
C Lambertucci, G Marucci, D Catarzi… - Current Medicinal …, 2022 - ingentaconnect.com
… On the contrary, when the bromine atom of 28 was replaced with an ethoxy group, the resulting 8ethoxy-9-ethyl-9H-purin-6-amine (ANR 94, 30: Ki = 46 nM) showed a decrease of …
Number of citations: 8 www.ingentaconnect.com
O Yuzlenko, K Kiec-Kononowicz - Current medicinal chemistry, 2006 - ingentaconnect.com
This review summarizes the current tendencies observed in the past 5 years in the development of A1 and A2A adenosine receptor antagonists performed in various academia and …
Number of citations: 61 www.ingentaconnect.com
J Patritti‐Cram, RA Coover, MP Jankowski, N Ratner - Glia, 2021 - Wiley Online Library
To facilitate analyses of purinergic signaling in peripheral nerve glia, we review recent literature and catalog purinergic receptor mRNA expression in cultured mouse Schwann cells (…
Number of citations: 18 onlinelibrary.wiley.com
M Tarnowski, M Tkacz, K Piotrowska, K Zgutka… - Archives of Medical …, 2018 - termedia.pl
… )-3,4-difluorobenzamide), U 73122 (1-[6-[[(17β)-3-methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole -2,5-dione), ANR 94 (8-ethoxy-9-ethyl-9H-purin-6amine), PSB 603 (8-[4-[4-…
Number of citations: 6 www.termedia.pl
JB Sousa, P Fresco, C Diniz… - Recent Patents on Anti …, 2018 - ingentaconnect.com
… A compound that is a chemical analog of adenosine receptor antagonist 8-ethoxy-9-ethyl-9H-purin-6-amine A method for treating a cancer patient comprising administering of Formula II …
Number of citations: 15 www.ingentaconnect.com
N Litim, M Morissette, T Di Paolo - Neuropharmacology, 2017 - Elsevier
Disturbance of glutamate neurotransmission in Parkinson's disease (PD) and l-DOPA induced dyskinesia (LID) is well documented. This review focuses on advances during the past …
Number of citations: 86 www.sciencedirect.com
L López-Cruz, JD Salamone… - Journal of caffeine …, 2013 - liebertpub.com
… Both acute and subchronic (7 days) IP administration of the A 2A receptor antagonist 8-ethoxy-9-ethyl-9H-purin-6-amine (ANR94) increased the levels of ethanol intake in alcohol-…
Number of citations: 35 www.liebertpub.com
L López Cruz - 2016 - tdx.cat
… Both acute and subchronic (7 days) IP administration of the A2A receptor antagonist 8-Ethoxy-9-ethyl-9H-purin-6-amine (ANR94) increased levels of ethanol intake in alcohol-preferring …
Number of citations: 5 www.tdx.cat
JP Cram - 2022 - search.proquest.com
Neurofibromatosis type 1 (NF1) is an autosomal dominant disorder characterized by the development of nerve tumors called neurofibromas. Plexiform neurofibromas (PNs) are the most …
Number of citations: 2 search.proquest.com

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